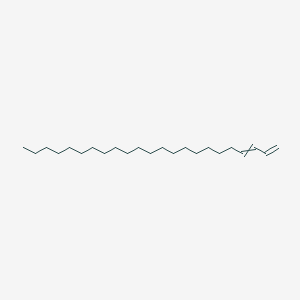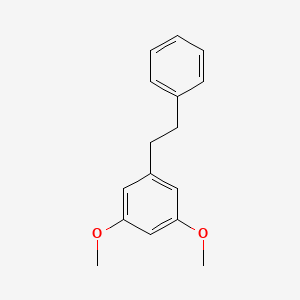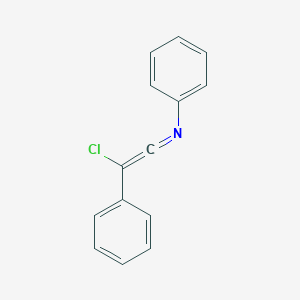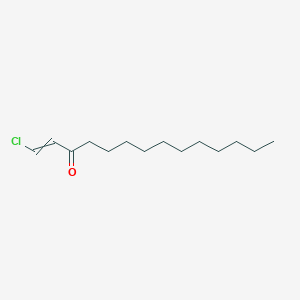
1-Chlorotetradec-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorotetradec-1-en-3-one is an organic compound characterized by a chlorine atom attached to a tetradecene chain with a ketone functional group at the third position. This compound belongs to the class of haloalkenes, which are known for their diverse chemical reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chlorotetradec-1-en-3-one can be synthesized through several methods. One common approach involves the chlorination of tetradec-1-en-3-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chlorotetradec-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-chlorotetradec-1-en-3-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted haloalkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chlorotetradec-1-en-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chlorotetradec-1-en-3-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Bromotetradec-1-en-3-one: Similar structure but with a bromine atom instead of chlorine.
1-Iodotetradec-1-en-3-one: Contains an iodine atom, leading to different reactivity and applications.
1-Chlorotetradec-1-en-2-one: Chlorine atom at a different position, affecting its chemical properties.
Propiedades
Número CAS |
80037-06-5 |
|---|---|
Fórmula molecular |
C14H25ClO |
Peso molecular |
244.80 g/mol |
Nombre IUPAC |
1-chlorotetradec-1-en-3-one |
InChI |
InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h12-13H,2-11H2,1H3 |
Clave InChI |
SWTXNKYYCBEQLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)

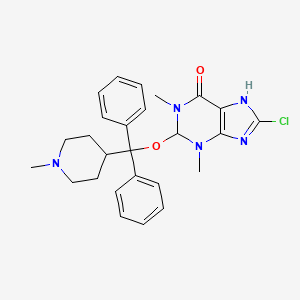


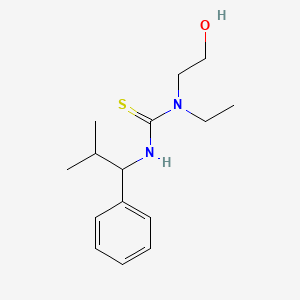
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
